(2E)-3-(2-Fluorophenyl)acryloyl chloride
Overview
Description
(2E)-3-(2-Fluorophenyl)acryloyl chloride is a useful research compound. Its molecular formula is C9H6ClFO and its molecular weight is 184.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Functionalization
One significant application of (2E)-3-(2-Fluorophenyl)acryloyl chloride is in the synthesis and functionalization of polymers. For instance, it has been utilized in the preparation of optically active poly(N-acryloyl chloride) derivatives. These derivatives, functionalized with amino acids, carboxyl groups, and pyrene, exhibit fascinating fluorescent properties. The fluorescence intensity of these polymers can be modulated by varying the solvent, temperature, and pH, making them useful for sensing applications (Buruianǎ, Buruiană, & Hahui, 2007). Additionally, fluoroalkyl end-capped cooligomers containing dimethyl(octyl)ammonium segments have been synthesized for surface modification, displaying strong hydrophilicity and oil repellency, alongside high antibacterial activity (Sawada et al., 2001).
Drug Delivery Systems
Another critical application area is in the development of drug delivery systems. This compound has been used to synthesize polymeric compounds for antimicrobial activity studies . These polymers have shown efficacy against various microorganisms, indicating their potential in medical applications, including drug delivery systems designed to combat microbial infections (Arun, Reddy, & Rajkumar, 2003).
Sensing and Detection Technologies
The compound also plays a role in the creation of materials for sensing and detection technologies. For example, poly(acrylate) with a tetraphenylethene pendant showing aggregation-induced emission (AIE) characteristics has been developed. These AIE-active polymers form highly stable nanoparticles, enabling the effective detection of nitro compounds, which is crucial for sensing explosives and pollutants (Zhou et al., 2014).
Corrosion Inhibition
Furthermore, chalcone derivatives synthesized using this compound have demonstrated corrosion inhibition properties for mild steel in hydrochloric acid solution. This finding is vital for protecting industrial equipment and infrastructure from corrosion-related damage, showcasing the chemical's versatility beyond polymer science (Lgaz et al., 2017).
Properties
IUPAC Name |
3-(2-fluorophenyl)prop-2-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDODVLEWOIHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374639 | |
Record name | 3-(2-fluorophenyl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120681-05-2 | |
Record name | 3-(2-fluorophenyl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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